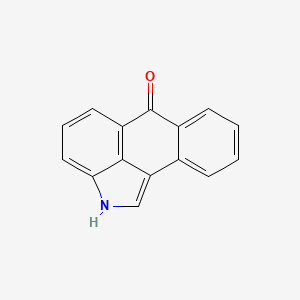

Pyrrolanthrone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9NO |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |

InChI |

InChI=1S/C15H9NO/c17-15-10-5-2-1-4-9(10)12-8-16-13-7-3-6-11(15)14(12)13/h1-8,16H |

InChI Key |

XCCCPNGWDHXYJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CNC4=CC=CC(=C43)C2=O |

Synonyms |

naphtho(1,2,3-cd)indol-6(2H)-one |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of Pyrrolanthrone

Methodological Approaches for Pyrrolanthrone Isolation and Purification from Biosources

While specific detailed protocols for the isolation and purification of this compound directly from identified biosources were not extensively detailed in the available search results, the general principles applied to natural product isolation would be relevant. Natural products, including heterocyclic compounds structurally related to this compound such as pyrrolosesquiterpenes, are often isolated from microbial sources like Streptomyces species nih.gov.

Typical isolation procedures from biological matrices involve initial extraction using suitable solvents to separate the target compound from cellular material and other metabolites. This is often followed by a series of purification steps utilizing various chromatographic techniques. Common chromatographic methods employed in natural product isolation include column chromatography (using stationary phases like silica (B1680970) gel or reversed-phase materials), high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC). The choice of method depends on the polarity and chemical properties of this compound and the complexity of the crude extract. Monitoring of fractions during chromatography is typically done using spectroscopic methods such as UV-Vis spectroscopy, as this compound is known to exhibit distinct spectroscopic behavior researchgate.netiao.ruspiedigitallibrary.orgspiedigitallibrary.org.

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in determining the structure of compounds like this compound.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information on the types of protons and carbons present and their chemical environments. For this compound (PyAn 1), ¹H NMR data has been reported, showing characteristic signals in the aromatic region, indicative of the naphtho-indole ring system researchgate.net. For instance, reported ¹H NMR shifts include signals around δ 7.41 ppm (m, 1Н, Н4, J 7.5 Hz), 7.56 ppm (t, 1Н, Н8 (9), J 7.5 Hz), 7.71 ppm (m, 1Н, Н9 (8), J 7.5 Hz), 7.98 ppm (d, 1Н, Н3, J 7.5 Hz), 8.04 ppm (d, 1Н, Н5, J 7.5 Hz), 8.06 ppm (d, 1Н, Н10, J 7.5 Hz), 8.30 ppm (d, 1Н, Н7, J 7.5 Hz), and 8.47 ppm (s, 1Н, H1, J) researchgate.net. These chemical shifts and coupling constants provide clues about the substitution pattern and the relative positions of protons on the aromatic rings.

Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Distortionless Enhancement by Polarization Transfer (DEPT), are crucial for establishing through-bond correlations between nuclei ipb.ptresearchgate.netmestrelab.comanalis.com.my. COSY reveals couplings between adjacent protons, while HSQC correlates protons with their directly attached carbons. HMBC provides correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the carbon skeleton and identifying quaternary carbons and carbonyl groups. DEPT experiments help in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C) analis.com.my. By analyzing the cross-peaks in these 2D NMR spectra, the complete carbon-carbon and carbon-hydrogen framework of this compound can be unambiguously established, confirming the proposed naphtho[1,2,3-cd]indol-6(2H)-one structure.

High-Resolution Mass Spectrometry (HRMS) for this compound Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a purified compound like this compound.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions. For this compound (C₁₅H₉NO), HRMS would provide a precise mass measurement that can be compared to the theoretical mass calculated from its elemental formula. The excellent agreement between the experimental and theoretical exact masses serves as strong evidence to confirm the molecular formula and thus validate the structural assignment derived from NMR and other spectroscopic data. HRMS is commonly used in conjunction with NMR for the structure elucidation of natural products nih.gov.

X-ray Crystallography in this compound Absolute Configuration and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, including the precise positions of atoms, bond lengths, bond angles, and conformational details. For crystalline compounds, it can provide unambiguous confirmation of the connectivity and relative stereochemistry.

Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration researchgate.netnih.govchem-soc.simit.eduresearchgate.net. This is achieved by exploiting the phenomenon of anomalous dispersion (also known as the Bijvoet effect), which causes small differences in the intensities of diffracted X-rays for a given reflection (hkl) and its Friedel opposite (-h-k-l) researchgate.netmit.edu. Analysis of these Bijvoet differences allows for the determination of the absolute structure and, consequently, the absolute configuration of chiral centers. While determining the absolute configuration of light-atom organic compounds (those without heavy atoms like Br or I) using X-ray crystallography can be challenging due to the small anomalous scattering contribution, recent advancements in instrumentation and data analysis methods have made it increasingly feasible, even with elements like oxygen as the heaviest atom researchgate.netmit.edu.

If this compound were found to be chiral (which its core structure suggests it is not inherently, unless substituted), obtaining a high-quality single crystal would allow for X-ray diffraction analysis to confirm its solid-state conformation and, if applicable, determine its absolute configuration. However, specific crystallographic data for this compound was not found in the immediate search results.

Chiroptical Spectroscopic Techniques (e.g., ECD, ORD) for this compound Stereochemical Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the stereochemistry and absolute configuration of chiral molecules in solution researchgate.netnih.govchem-soc.si. These methods measure the differential absorption (in ECD) or differential refraction (in ORD) of left and right circularly polarized light by a chiral substance.

ECD spectroscopy measures the difference in molar absorptivity (Δε) between left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum exhibits Cotton effects (positive or negative bands) at wavelengths corresponding to electronic transitions in the molecule. The sign, amplitude, and shape of these Cotton effects are highly sensitive to the three-dimensional arrangement of chromophores and chiral centers. By comparing experimental ECD spectra with theoretically calculated spectra for different enantiomers, or by comparing with the spectra of structurally related compounds with known absolute configurations, the absolute stereochemistry of a chiral molecule can often be assigned.

ORD measures the rotation of plane-polarized light as a function of wavelength. The ORD spectrum shows variations in optical rotation, which can also exhibit Cotton effects. Like ECD, ORD is used to probe the stereochemistry of chiral compounds.

For this compound, if it were isolated as a chiral derivative or if it existed in an enantiomerically pure form due to substitution at a position that introduces chirality, ECD and ORD spectroscopy would be valuable techniques for assigning its absolute configuration in solution. These methods are often used to complement and corroborate absolute configuration assignments made by X-ray crystallography nih.govchem-soc.si. However, no specific ECD or ORD data for this compound was found in the available search results.

Biosynthetic Pathways and Enzymology of Pyrrolanthrone

Characterization of Key Enzymes Involved in Pyrrolanthrone Biogenesis

No specific enzymes involved in the biogenesis of this compound are characterized or even mentioned in the provided search results. Research on the biosynthesis of other pyrrole-containing compounds highlights the role of various enzymes, including those from the radical SAM superfamily nih.govuni-freiburg.de, but these findings are not linked to this compound biosynthesis.

Isotopic Labeling Studies for this compound Precursor Incorporation

There are no reports in the provided search results on isotopic labeling studies conducted to investigate the incorporation of precursors into this compound. While isotopic labeling is a known technique for elucidating biosynthetic pathways cea.frnih.govkit.edusilantes.comsymeres.com, its application specifically to this compound biosynthesis is not mentioned.

Synthetic Methodologies for Pyrrolanthrone and Its Structural Analogues

Total Synthesis Strategies for the Pyrrolanthrone Core Scaffold

Total synthesis of the this compound core involves constructing the entire molecular framework from simpler precursors. While specific detailed, modern total synthesis routes for the parent this compound core are not extensively detailed in the immediately available general literature, methods for synthesizing related naphtho[1,2,3-cd]indole systems and substituted pyrroloanthrones provide significant insight into potential strategies.

Early reports on the synthesis of this compound date back to the late 19th and early 20th centuries. nih.govfrontiersin.org A more recent method for the preparation of substituted pyrroloanthrone was reported in 1981. oup.comcore.ac.uk Additionally, the synthesis of naphtho[1,2,3-cd]indol-6(2H)-one derivatives has been achieved through the cyclization of S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides under basic conditions, such as in the presence of sodium methoxide. researchgate.netmolaid.com This reaction sequence involves heating the sulfoximides, which are obtained from 6H-anthra[1,9-cd] oup.comcore.ac.ukoxazol-6-ones and dialkyl sulfoxides, leading to the formation of the fused indole (B1671886) ring system. researchgate.netmolaid.com

The total synthesis of natural products containing the naphtho[1,2,3-cd]indole core, such as Hapalindoles J and U, also demonstrates viable strategies for constructing this challenging ring system. nih.govnih.govclockss.org These syntheses often involve multi-step sequences utilizing various functional group transformations and cyclization reactions to build the complex polycyclic structure. nih.govnih.govclockss.org

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of the this compound core (naphtho[1,2,3-cd]indole-6(2H)-one) would typically involve identifying strategic bond disconnections that lead to simpler, readily available starting materials. youtube.com Given the fused nature of the system, potential disconnections could involve cleaving bonds in the indole or the anthrone (B1665570) portions of the molecule.

One strategic disconnection might involve breaking the bond between the nitrogen atom of the pyrrole (B145914) ring and the adjacent carbon of the naphthoquinone system. This could lead back to an appropriately substituted aminonaphthoquinone or a related precursor and a fragment that forms the five-membered ring. Another approach could involve disconnections within the carbocyclic rings, aiming to synthesize the system through annulation reactions. The specific disconnections chosen would depend on the availability of starting materials and the reliability of the corresponding forward reactions. plos.orggoogle.com

In the context of the synthesis from S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides, a retrosynthetic step would involve disconnecting the indole nitrogen from the anthrone carbonyl- Proximal carbon, leading back to the sulfoximide precursor and ultimately to an anthraquinone (B42736) derivative. researchgate.netmolaid.com

Development of Key Synthetic Transformations in this compound Construction

The synthesis of the this compound core and its analogues relies on key synthetic transformations to form the requisite carbon-carbon and carbon-nitrogen bonds and establish the polycyclic system. Based on the reported methods for related structures, these transformations could include:

Cyclization Reactions: Intramolecular cyclization reactions are crucial for forming the fused ring system. The base-catalyzed cyclization of sulfoximides is one example where a new nitrogen-carbon bond is formed to close the indole ring onto the anthraquinone core. researchgate.netmolaid.com

Formation of Pyrrole Ring: While the pyrrole ring is pre-formed in some approaches, other strategies might involve constructing this heterocycle during the synthesis of the larger scaffold. Various methods for pyrrole synthesis exist, which could potentially be adapted. nih.govnih.govbhu.ac.in

Functional Group Interconversions: Transformations between different functional groups are essential throughout the synthetic route to enable subsequent reactions and introduce necessary complexity or points for diversification. plos.orgmdpi.com

Specific reaction conditions, catalysts, and reagents are critical for the success of these transformations, often requiring optimization to achieve desired yields and selectivity. beilstein-journals.orgacs.org

Semi-synthetic Derivatization of Natural this compound for Structural Modification

Semi-synthetic approaches involve using a naturally occurring compound as a starting material for chemical modifications to produce derivatives with altered properties. researchgate.netnih.gov While this compound itself might be accessible through total synthesis, if it were found in nature in sufficient quantities, semi-synthetic strategies could be employed for the diversification of its structure.

Semi-synthetic derivatization of a this compound core could involve chemical reactions at various positions of the molecule, such as functionalization of the nitrogen atom in the pyrrole ring, modifications of the anthrone carbonyl group, or substitutions on the aromatic rings. For instance, a water-soluble this compound derivative has been synthesized from a chlorinated this compound precursor by reaction with sodium sulfite. oup.comcore.ac.uk This exemplifies a semi-synthetic modification to improve solubility. Such modifications can be used to tune the physical, chemical, or biological properties of the parent compound.

Parallel Synthesis and Combinatorial Approaches to this compound Analog Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for generating libraries of structurally related compounds, which are valuable for research and development, including the exploration of structure-activity relationships. oup.comijpsr.comthieme-connect.comresearchgate.netijpsonline.com

Parallel synthesis involves synthesizing multiple compounds simultaneously in separate reaction vessels. oup.comacs.orgijpsr.com This can be applied to the synthesis of this compound analogues by performing the same reaction sequence on different starting materials or intermediates in parallel.

Combinatorial chemistry focuses on creating diverse libraries by systematically combining different building blocks. nih.govoup.comresearchgate.netplos.orgnih.govijpsr.comthieme-connect.comresearchgate.netijpsonline.comnih.gov While specific examples of large-scale combinatorial libraries of this compound analogues are not prominently featured in the general search results, the principles of combinatorial synthesis, such as split-and-pool methods or solid-phase synthesis, could potentially be adapted for generating libraries based on a this compound scaffold. nih.govijpsonline.com This would involve identifying positions on the this compound core that can be readily functionalized with a variety of chemical groups using robust and generalizable reactions. The synthesis of libraries of indole derivatives and other heterocyclic systems using combinatorial approaches has been widely reported, suggesting the feasibility of applying similar strategies to the this compound scaffold. nih.gov

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances, reduce waste, and are more energy efficient. ijpsonline.comcas.czissn.orgscispace.com Incorporating green chemistry methodologies into the synthesis of this compound and its analogues is important for environmental sustainability.

Potential green chemistry approaches in this compound synthesis could include:

Using Greener Solvents: Replacing traditional hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical carbon dioxide. thieme-connect.comijpsonline.com

Developing More Efficient Reactions: Designing reactions with high atom economy, where most of the atoms of the reactants are incorporated into the final product, minimizing waste. cas.cz Cascade reactions, where multiple transformations occur in a single pot, can also improve efficiency and reduce waste. scispace.com

Utilizing Catalysis: Employing catalytic methods, including organocatalysis, metal catalysis, or biocatalysis, can reduce the amount of reagents needed and enable reactions under milder conditions. cas.czbeilstein-journals.org

Exploring Alternative Energy Sources: Using methods like microwave irradiation or sonication, which can sometimes lead to faster reactions and improved energy efficiency. beilstein-journals.orgthieme-connect.com

Molecular and Cellular Mechanisms of Pyrrolanthrone Biological Activity

Investigation of Pyrrolanthrone Interaction with Biomolecular Targets (e.g., DNA, RNA, Proteins)

The biological effects of small molecules like this compound are often mediated through their interactions with crucial biomolecular targets within the cell, including DNA, RNA, and proteins. frontiersin.org These interactions can involve both covalent and non-covalent forces, such as hydrogen bonding, ionic interactions, hydrophobic interactions, and van der Waals forces. frontiersin.orgmdpi.com

DNA is a primary target for many therapeutic agents, particularly in cancer therapy. irb.hr Molecules can interact with DNA through various mechanisms, including covalent binding, groove binding (major or minor groove), and intercalation. mdpi.comirb.hrresearchgate.net Intercalation involves the insertion of planar aromatic or heteroaromatic ring systems between adjacent DNA base pairs, typically perpendicular to the helix axis. researchgate.netijabbr.com This process often leads to structural changes in the DNA, such as unwinding and elongation of the helix. mdpi.comijabbr.comnih.gov

Intercalation is generally a reversible non-covalent interaction stabilized by forces like van der Waals interactions between the π-electron systems of the intercalator and the DNA bases, as well as hydrogen bonds, electrostatic, and hydrophobic forces. mdpi.comirb.hrijabbr.com Spectroscopic studies, such as UV-Vis absorption spectroscopy, can provide insights into the mode of interaction. Intercalation often results in hypochromism (decrease in peak intensity) and bathochromism (increase in wavelength) due to strong stacking interactions. mdpi.com

While the provided search results discuss DNA intercalation mechanisms in general and mention this compound's potential for intermolecular interactions with biomolecules scispace.comresearchgate.net, specific detailed research findings on the precise mechanism of this compound-DNA binding and intercalation were not extensively detailed in the immediate results. However, the planar structure of this compound, characteristic of many intercalating agents irb.hrresearchgate.netijabbr.com, suggests this as a plausible mode of interaction. Further dedicated studies would be required to fully elucidate the specific binding sites, affinity, and the dynamic process of this compound intercalation into the DNA helix.

Proteins serve as diverse targets for small molecules, influencing a wide range of cellular functions. uw.edunih.gov The interaction of a small molecule with a protein can alter the protein's stability, conformation, or activity. frontiersin.orgthno.org Identifying these protein targets is crucial for understanding the molecular mechanisms of a compound's biological effects. Methods for identifying protein targets include label-free strategies based on changes in protein stability upon ligand binding, such as thermal shift assays. thno.org

Common blood proteins that drugs may bind to include human serum albumin, lipoproteins, glycoproteins, and globulins. wikipedia.org Binding to plasma proteins can influence a drug's distribution, metabolism, and half-life. wikipedia.org

While the search results highlight the importance of intermolecular interactions of this compound with biomolecules scispace.comresearchgate.net and discuss methods for identifying protein targets of natural products thno.org, specific details or identified protein targets for this compound were not found within the provided snippets. Research in this area would involve experimental techniques to isolate and identify proteins that directly interact with this compound, followed by characterization of the binding kinetics and the functional consequences of these interactions.

This compound's Effects on Cellular Homeostasis and Stress Responses

Cellular homeostasis is the maintenance of a stable internal environment within a cell, crucial for its proper function and survival. mdpi.comfrontiersin.orgembopress.org Cells are constantly exposed to various intrinsic and extrinsic stressors that can disrupt homeostasis, such as DNA damage, oxidative stress, nutrient deprivation, and proteotoxic stress. mdpi.comfrontiersin.orgembopress.orgcfatg.org In response to stress, cells activate complex adaptive programs, known as cellular stress responses, to restore balance or, if the stress is irreparable, trigger programmed cell death. mdpi.comfrontiersin.orgembopress.org

The integrated stress response (ISR), for example, is an adaptive pathway that reprograms gene expression and protein translation to help cells survive under stress. mdpi.comfrontiersin.org Autophagy is another crucial pathway activated during stress to maintain homeostasis by degrading damaged organelles and protein aggregates. cfatg.org

While the search results discuss cellular homeostasis and stress responses generally mdpi.comfrontiersin.orgembopress.orgcfatg.org, there is no specific information provided regarding this compound's effects on these processes. Investigating this compound's influence on cellular homeostasis and stress responses would involve assessing markers of cellular stress (e.g., reactive oxygen species levels, protein aggregation), evaluating the activation of stress response pathways (e.g., ISR, autophagy), and determining if this compound helps cells cope with or exacerbates stress conditions.

Inductive Effects of this compound on Programmed Cell Death Pathways (in vitro models)

Programmed cell death (PCD), particularly apoptosis, is a highly regulated process essential for development, tissue homeostasis, and removing damaged or unwanted cells. nih.govmdpi.combritannica.comwikipedia.org Apoptosis is characterized by distinct morphological changes and is executed through a cascade of biochemical events, including caspase activation and DNA fragmentation. nih.govmdpi.com Apoptosis can be triggered by various signals, both internal (e.g., DNA damage) and external (e.g., death receptor activation), leading to the activation of intrinsic or extrinsic pathways. nih.govmdpi.comwikipedia.orgwikipedia.org The intrinsic pathway involves mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c, regulated by the Bcl-2 family of proteins. nih.govmdpi.comwikipedia.org The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. nih.govmdpi.comwikipedia.org

Dysregulation of apoptosis is implicated in various diseases, including cancer, where the ability of cancer cells to evade apoptosis contributes to tumor development and progression. nih.govmdpi.com Therefore, compounds that can induce apoptosis in cancer cells are of significant interest for therapeutic development. mdpi.com

The provided search results indicate that this compound and its derivatives are considered promising for anticancer therapy due to their cytotoxic properties scispace.comcore.ac.ukresearchgate.net, and cytotoxicity can be linked to the induction of programmed cell death. However, the specific mechanisms by which this compound might induce apoptosis or other forms of programmed cell death are not detailed in the provided snippets. Research in this area using in vitro models would involve treating cells with this compound and assessing markers of apoptosis (e.g., caspase activation, Annexin V binding, DNA fragmentation), analyzing the involvement of key proteins in apoptotic pathways (e.g., Bcl-2 family members, caspases), and determining which apoptotic pathway(s) are activated.

This compound's Influence on Cell Cycle Progression and Regulation (in vitro models)

The cell cycle is a tightly regulated series of events that leads to cell division. khanacademy.orglumenlearning.commdpi.com It consists of distinct phases: G1 (cell growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). khanacademy.orgmdpi.com Progression through the cell cycle is controlled by a complex network of regulatory molecules, notably cyclin-dependent kinases (CDKs) and cyclins, whose activity is precisely coordinated. khanacademy.orglumenlearning.commdpi.com Cell cycle checkpoints are surveillance mechanisms that ensure the accurate completion of each phase before the cell proceeds to the next, preventing the proliferation of cells with damaged DNA. khanacademy.orglumenlearning.com

Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. lumenlearning.com Compounds that can arrest the cell cycle or interfere with its regulation are therefore potential therapeutic agents. irb.hr Cell cycle progression can be influenced by various signaling pathways. mdpi.commdpi.com

While the search results discuss cell cycle regulation and its importance khanacademy.orglumenlearning.commdpi.commdpi.com, there is no specific information provided on how this compound influences cell cycle progression or regulation in vitro. Research in this area would involve treating cells with this compound and analyzing cell cycle distribution using techniques like flow cytometry, assessing the levels and activity of key cell cycle regulators (e.g., cyclins, CDKs, CDK inhibitors), and determining if this compound induces cell cycle arrest at a specific phase.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Pyrrolanthrone Derivatives

Design Principles for Pyrrolanthrone Structural Analogues for SAR Studies

The systematic investigation of SAR for this compound derivatives commences with the rational design of structural analogues. The primary objective is to probe the chemical space around the core scaffold to identify key structural modifications that influence biological activity. While specific experimental SAR data for this compound is not extensively available in the public domain, the design principles for its analogues would follow established medicinal chemistry strategies, focusing on modifications of the this compound nucleus at various positions.

Key design principles would include:

Substitution on the Aromatic Rings: Introducing a variety of substituents on the benzene (B151609) rings of the anthrone (B1665570) moiety allows for the exploration of electronic and steric effects. Electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CF₃) can modulate the electron density of the aromatic system, potentially influencing interactions with biological targets. The position of these substituents is also critical, as it dictates the spatial arrangement of interaction points.

Modification of the Pyrrole (B145914) Moiety: The nitrogen atom of the pyrrole ring offers a site for substitution. Alkylation or arylation at this position can impact the compound's lipophilicity and steric profile. Furthermore, substitution on the carbon atoms of the pyrrole ring can be explored to introduce additional functional groups for potential hydrogen bonding or other interactions.

Introduction of Functional Groups: The strategic placement of functional groups capable of forming specific interactions, such as hydrogen bond donors and acceptors (e.g., -OH, -COOH, -CONH₂), is a fundamental aspect of analogue design. These groups can facilitate anchoring of the molecule within a biological target's binding site.

Isosteric and Bioisosteric Replacements: Replacing certain atoms or groups with others that have similar steric or electronic properties (isosteres) or that produce similar biological responses (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties. For instance, replacing a benzene ring with a thiophene (B33073) or pyridine (B92270) ring could alter the molecule's polarity and metabolic stability.

An illustrative set of hypothetical this compound analogues designed for an initial SAR screen is presented in Table 1. This table showcases the systematic variation of substituents at different positions of the this compound scaffold.

Table 1: Hypothetical this compound Analogues for Initial SAR Screening

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For this compound derivatives, QSAR studies would be instrumental in predicting the activity of untested analogues and in providing insights into the physicochemical properties that govern their biological effects.

A typical QSAR workflow for this compound derivatives would involve:

Data Set Preparation: A dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This dataset is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to evaluate the model's robustness and predictive ability.

While a specific QSAR model for this compound is not available in the literature, Table 2 illustrates the type of data that would be used to construct such a model, including hypothetical activity data and key molecular descriptors.

Table 2: Illustrative Data for a QSAR Study of this compound Derivatives

Pharmacophore Mapping and Molecular Modeling of this compound Interactions

Pharmacophore mapping is a crucial step in understanding the key molecular features necessary for a ligand to interact with a specific biological target. A pharmacophore model represents the three-dimensional arrangement of essential features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr

For this compound derivatives, a ligand-based pharmacophore model could be generated by aligning a set of active analogues and identifying common chemical features. Alternatively, if the 3D structure of the biological target is known, a structure-based pharmacophore model can be developed by analyzing the interactions between the target and a bound ligand. babrone.edu.in

Molecular modeling techniques, particularly molecular docking, would be employed to predict the binding mode of this compound derivatives within the active site of a target protein. Docking simulations can provide valuable information about the binding orientation, conformation, and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information is instrumental in refining SAR and guiding the design of more potent inhibitors.

A hypothetical pharmacophore model for a this compound derivative might include:

An aromatic ring feature corresponding to one of the benzene rings.

A hydrogen bond acceptor feature from a carbonyl group.

A hydrophobic feature associated with the polycyclic core.

Rational Design of this compound Probes for Target Engagement Studies

To validate the biological target of this compound derivatives and to study their engagement within a cellular context, rationally designed molecular probes are indispensable tools. nih.gov These probes are typically analogues of the active compound that have been modified to include a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, or a reactive group for covalent labeling. nih.gov

The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's binding affinity or selectivity for its target. The linker connecting the this compound scaffold to the reporter or reactive group must be of appropriate length and flexibility.

Examples of this compound-based probes could include:

Fluorescent Probes: A this compound derivative conjugated to a fluorophore would allow for the visualization of its subcellular localization and target engagement using fluorescence microscopy. illinois.edu

Affinity-Based Probes: A biotinylated this compound analogue could be used in pull-down assays to isolate and identify its binding partners from cell lysates.

Photoaffinity Probes: Incorporation of a photo-reactive group, such as an azide (B81097) or a diazirine, would enable covalent cross-linking of the probe to its target upon UV irradiation, facilitating target identification.

Computational Chemistry and Molecular Dynamics Simulations in this compound SAR/SMR Elucidation

Computational chemistry and molecular dynamics (MD) simulations provide a powerful framework for a deeper understanding of the SAR and SMR of this compound derivatives at an atomic level. mdpi.com

Quantum mechanics (QM) calculations can be used to determine the electronic properties of this compound analogues, such as their electrostatic potential and frontier molecular orbitals, which can provide insights into their reactivity and interaction capabilities.

Molecular dynamics simulations can be employed to study the dynamic behavior of a this compound derivative when bound to its biological target. mdpi.com By simulating the movements of atoms over time, MD can reveal:

The stability of the ligand-protein complex.

The role of specific amino acid residues in the binding site.

The influence of water molecules in mediating interactions.

Conformational changes in the protein upon ligand binding.

These computational approaches, when integrated with experimental data, can provide a comprehensive picture of the molecular basis of action for this compound derivatives, thereby guiding the rational design of new and improved therapeutic agents.

Advanced Analytical Techniques for Pyrrolanthrone Detection and Quantification in Research Samples

Hyphenated Chromatographic Methodologies (e.g., LC-MS, GC-MS) for Pyrrolanthrone Profiling

Hyphenated chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the profiling, identification, and quantification of compounds like this compound in complex mixtures. These methods combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

LC-MS is particularly useful for analyzing less volatile and more polar compounds, while GC-MS is typically preferred for volatile and thermally stable compounds creative-proteomics.com. Both techniques can be used for qualitative identification and quantitative measurement of individual components within a mixture amazonaws.com. The mass spectrometer acts as a detector, generating a chromatogram that indicates the quantity of each compound as a function of retention time, and a mass spectrum that serves as a fingerprint for compound identification nist.gov. LC-MS/MS, a tandem mass spectrometry approach, offers high sensitivity and specificity for quantitative analysis agilexbiolabs.com. Sample preparation for LC-MS can involve steps like solvent removal and analyte concentration, often using techniques such as nitrogen blowdown organomation.com. GC-MS can also be used for the characterization of complex materials, sometimes without extensive sample pretreatment, by analyzing thermal degradation products through pyrolysis (Py-GC-MS) shimadzu.com.

While general principles of LC-MS and GC-MS are well-established for analyzing various organic compounds and metabolites in research samples creative-proteomics.comamazonaws.comnist.govnih.gov, specific applications detailing the profiling of this compound using these exact methods were not prominently found in the search results. However, the general applicability of these techniques to diverse organic molecules suggests their potential for this compound analysis, provided appropriate chromatographic conditions and mass spectrometry parameters are optimized.

Spectroscopic Assays (UV-Vis, Fluorescence) for this compound Quantification

Spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy are valuable for the quantification of compounds that absorb light in the UV-Vis range or exhibit fluorescence.

UV-Vis spectroscopy measures the absorption or transmission of UV or visible light through a sample, which is influenced by the sample's composition and concentration technologynetworks.com. This technique is based on Beer's Law and is widely used for quantitative analysis researchgate.net. The wavelength corresponding to the maximum absorbance of the target substance is typically chosen for analysis to ensure maximum sensitivity technologynetworks.com. UV-Vis spectroscopy is a quick, simple, and often non-destructive technique lcms.czwepub.org. It is applicable to molecules containing chromophores researchgate.net.

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. This technique can be highly sensitive for quantifying fluorescent compounds. Fluorescence-based assays are used in various research applications, including high-throughput screening nih.govthermofisher.com. They can be particularly useful when samples have interfering color that affects colorimetric assays thermofisher.com.

The suitability of UV-Vis or Fluorescence spectroscopy for this compound quantification would depend on its specific optical properties, namely whether it has significant absorbance in the UV-Vis range and if it is fluorescent. While the general principles and applications of these spectroscopic techniques in research are well-documented technologynetworks.comresearchgate.netlcms.czwepub.orgthermofisher.comrsc.org, specific studies detailing the use of UV-Vis or Fluorescence assays solely for this compound quantification were not specifically identified in the search results.

Immunoassays and Biosensors for this compound Detection in Complex Mixtures (research samples)

Immunoassays and biosensors offer alternative approaches for detecting specific molecules, including potentially this compound, in complex research samples by leveraging biological recognition elements.

Immunoassays utilize the specific binding affinity between an antigen (the target molecule, e.g., this compound) and an antibody to detect or quantify the analyte abyntek.compromega.com.au. Common types include Enzyme-Linked Immunosorbent Assay (ELISA), which is widely used in research laboratories due to its ease of implementation, versatility, sensitivity, and specificity abyntek.com. Immunoassays can be adapted for various sample types, including biological fluids and cell lysates promega.com.aubiocompare.com. They are used in basic and clinical research for detecting and quantifying biomarkers and other molecules abyntek.compromega.com.aubiocompare.com.

Biosensors are analytical devices that combine a biological recognition element (like an antibody or enzyme) with a transducer to convert a biological or chemical signal into a measurable electronic signal researchgate.netscirp.org. Electrochemical biosensors, which measure changes in current or voltage resulting from biological interactions, are particularly noted for their high sensitivity and versatility in detecting biomarkers in various body fluids researchgate.netnih.govnih.govmdpi.com. Biosensors can be designed for high sensitivity and selectivity towards specific biomolecules researchgate.net.

The application of immunoassays or biosensors for this compound detection would necessitate the availability or development of specific antibodies or biological recognition elements that selectively bind to this compound. While the principles and broad applications of immunoassays and biosensors in detecting various molecules and biomarkers in research are established abyntek.compromega.com.aubiocompare.comresearchgate.netscirp.orgnih.govnih.govmdpi.comnih.govbio-techne.com, specific research demonstrating the development or use of immunoassays or biosensors specifically for this compound detection was not found in the provided search results.

Development of High-Throughput Screening Methodologies for this compound Research

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical or biological compounds, making it a valuable approach in various research areas, including drug discovery and chemical biology mdpi.combmglabtech.comous-research.noresearchgate.net. HTS typically involves automated systems, liquid handling devices, plate readers, and specialized software for data acquisition and processing bmglabtech.com.

HTS methodologies can be developed using various detection principles, including fluorescence-based assays, which are amenable to automation and high-throughput formats nih.govthermofisher.complos.org. The goal of HTS is often to identify compounds that exhibit a desired activity or interaction with a specific target bmglabtech.com.

Emerging Research Frontiers and Future Directions in Pyrrolanthrone Studies

Sustainable and Scalable Production Methodologies for Pyrrolanthrone (e.g., synthetic biology, fermentation optimization)

The production of complex organic molecules like this compound often relies on multi-step chemical synthesis, which can involve harsh reagents and generate significant waste. Future research is expected to focus on developing more sustainable and scalable production methodologies. While specific studies on the sustainable synthesis of this compound itself using methods like synthetic biology or fermentation optimization are not extensively detailed in the provided search results, the broader fields offer promising avenues.

Synthetic biology aims to engineer biological systems, such as microorganisms, to produce valuable chemicals frontiersin.organtheia.bio. This approach can offer renewable alternatives to petrochemical-based synthesis, utilizing engineered organisms to sequester carbon dioxide and produce chemicals frontiersin.org. Efforts in synthetic biology include engineering microbes to grow on sustainable feedstocks and optimizing metabolic pathways for target compound production iuk-business-connect.org.uknih.gov. For example, synthetic biology techniques have been used to re-program the metabolic pathway of Penicillium chrysogenum for the production of pravastatin (B1207561) through a single-step fermentation method iuk-business-connect.org.uk.

Fermentation optimization involves refining the conditions under which microorganisms produce a desired compound to maximize yield and efficiency mdpi.comnih.gov. This can include optimizing the fermentation medium composition, temperature, pH, and incubation time mdpi.comnih.gov. Studies on optimizing fermentation for other compounds, such as prodigiosin (B1679158) and phytase, demonstrate the potential for significant increases in production through systematic optimization of medium components and extraction processes mdpi.comnih.govnih.gov.

Applying these principles to this compound production could involve identifying or engineering microbial strains capable of synthesizing this compound or its precursors, followed by optimizing fermentation conditions to enhance yield and purity. This would represent a significant step towards more environmentally friendly and potentially cost-effective production compared to traditional chemical routes.

Exploration of Novel Biological Targets and Pathways Modulated by this compound

Understanding how this compound interacts with biological systems at a molecular level is crucial for determining its potential therapeutic or industrial applications. While some studies may have explored initial biological activities, emerging research is likely to delve into identifying novel biological targets and the intricate pathways modulated by this compound.

The provided search results indicate that this compound and its derivatives have shown potential as antimalarial agents and possess cytotoxic properties, suggesting interactions with biological targets relevant to these activities nih.govspiedigitallibrary.orgnsc.ru. For instance, previously reported pyrrolones have exhibited potent antimalarial activity, and further structure-activity relationship studies aimed to improve their properties nih.gov. The cytotoxic properties of this compound and a water-soluble derivative have also been noted, highlighting their potential in anticancer therapy spiedigitallibrary.orgnsc.ru.

Future research will likely employ advanced techniques to identify the specific proteins, enzymes, or other biomolecules that this compound binds to or interacts with. This could involve pull-down assays, activity-based protein profiling, or thermal proteome profiling. Furthermore, researchers will investigate the downstream effects of these interactions on cellular pathways, such as signaling cascades, metabolic processes, or gene expression. Identifying novel targets and pathways could reveal new therapeutic opportunities or provide deeper insights into the mechanisms underlying its observed biological effects.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanistic Investigations

To gain a comprehensive understanding of this compound's effects on biological systems, researchers are increasingly integrating multi-omics technologies. These approaches provide a holistic view by simultaneously analyzing multiple layers of biological information, such as proteins (proteomics) and metabolites (metabolomics) researchgate.netquanticate.comuv.es.

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions revespcardiol.orgmdpi.com. Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system, reflecting the metabolic state and cellular processes revespcardiol.orgmdpi.com. By integrating data from both proteomics and metabolomics, researchers can correlate changes in protein levels and activity with alterations in metabolic profiles, providing a more complete picture of how this compound affects cellular function revespcardiol.orgfrontiersin.orgnih.gov.

Multi-omics studies can help to:

Identify protein targets of this compound and understand how their abundance or modification changes upon exposure.

Map the metabolic pathways that are affected by this compound treatment.

Uncover the complex interactions between different molecular layers in response to this compound.

Identify potential biomarkers of this compound activity or response.

Studies integrating proteomics and metabolomics have been successfully applied in various fields, including the investigation of occupational exposure to toxic elements and the study of cardiovascular and kidney diseases, demonstrating their power in uncovering biological mechanisms and identifying potential biomarkers revespcardiol.orgfrontiersin.orgnih.gov. Applying these integrated approaches to this compound research will provide valuable insights into its mechanisms of action and biological impact.

Development of Advanced Chemical Biology Tools and Probes Based on this compound

Chemical biology tools and probes are essential for studying the interactions of small molecules with biological targets in living systems. Future research on this compound is likely to involve the development of advanced tools based on its structure.

This could include synthesizing modified this compound molecules with attached tags (e.g., fluorescent labels, affinity tags) that allow for the visualization, isolation, and identification of its binding partners thno.org. Fluorescent probes, for instance, can be designed to light up upon binding to a specific target or in response to a particular biological event modulated by this compound thno.org. Affinity probes can be used to capture proteins that bind to this compound, enabling their identification through techniques like mass spectrometry.

The development of such tools would significantly advance the understanding of this compound's cellular localization, its dynamic interactions with biological molecules, and the specific targets responsible for its observed effects. This is analogous to the development of probes for studying other biological targets or processes, such as fluorescent probes for detecting reactive species like peroxynitrite thno.org.

This compound as a Scaffold for Rational Molecular Design

The core chemical structure of this compound can serve as a valuable scaffold for the rational design of new molecules with tailored properties. Rational molecular design, also known as rational drug design, involves the inventive process of finding new molecules based on the knowledge of a biological target or desired activity wikipedia.orgscitechnol.com.

This process often begins with a lead compound, like this compound, which exhibits some desirable activity. By understanding the relationship between the chemical structure of this compound and its biological effects (structure-activity relationship or SAR), researchers can design and synthesize analogs with improved potency, selectivity, solubility, or other relevant properties nih.govmdpi.comrsc.org.

SAR studies involve systematically modifying different parts of the this compound structure and evaluating how these modifications affect its biological activity nih.govmdpi.comrsc.org. This can be guided by computational methods, such as molecular docking and quantitative structure-activity relationships (QSAR), which predict how modified molecules might interact with potential targets mdpi.comslideshare.netnih.gov.

Q & A

Q. What experimental protocols are recommended for synthesizing Pyrrolanthrone in laboratory settings?

- Methodological Answer : this compound synthesis typically involves cyclization reactions of anthraquinone derivatives under controlled conditions. Key steps include:

- Reagent selection : Use high-purity precursors (e.g., anthracene derivatives) and catalysts (e.g., Lewis acids) to minimize side reactions .

- Optimization : Conduct pilot reactions to determine ideal temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or toluene) .

- Reproducibility : Document procedural details (e.g., stirring rate, inert gas purging) in the "Methods" section to enable replication .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine multiple techniques to confirm structure and purity:

- NMR spectroscopy : Analyze H and C spectra to identify aromatic protons and carbonyl groups .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Detect functional groups (e.g., C=O stretches at ~1670 cm) .

Cross-validate results with computational simulations (e.g., DFT) for ambiguous signals .

Q. How can researchers ensure reliable purity assessment of this compound samples?

- Methodological Answer :

- Chromatographic methods : Employ HPLC or TLC with UV-vis detection to quantify impurities .

- Elemental analysis : Compare experimental C/H/N ratios with theoretical values (±0.3% tolerance) .

- Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic contaminants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic review : Follow Cochrane guidelines to aggregate and critically appraise existing studies, focusing on variables like cell lines, dosage, and exposure time .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to identify heterogeneity sources (e.g., I >50% indicates significant variability) .

- Experimental replication : Standardize assay conditions (e.g., pH, temperature) across labs to isolate confounding factors .

Q. Which computational models best predict this compound’s reactivity in novel chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to evaluate stability in aqueous vs. non-polar systems .

- Validation : Compare computed reaction pathways with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Hypothesis-driven design : Formulate testable questions (e.g., “Does this compound inhibit Enzyme X via competitive binding?”) .

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathway interactions .

- Controls : Include negative (e.g., solvent-only) and positive controls (e.g., known inhibitors) to validate specificity .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups (e.g., Tukey’s HSD for pairwise comparisons) .

- Survival analysis : Use Kaplan-Meier curves for longitudinal toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.